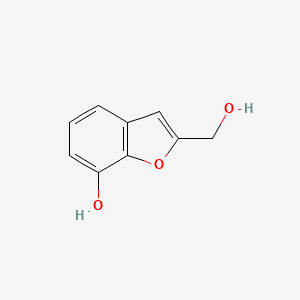

2-(Hydroxymethyl)benzofuran-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1-benzofuran-7-ol |

InChI |

InChI=1S/C9H8O3/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,10-11H,5H2 |

InChI Key |

ZPGYWXUBRLIKBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic heterocyclic system where a benzene (B151609) ring is fused to a furan (B31954) ring. Its reactivity is influenced by the electron-donating nature of the oxygen heteroatom and the aromaticity of the fused system.

The benzofuran ring is generally reactive towards electrophiles due to its electron-rich nature. researchgate.net In an unsubstituted benzofuran, electrophilic attack can theoretically occur at several positions. The stability of the resulting intermediates (sigma complexes) determines the regioselectivity. Attack at the 2-position is stabilized by the benzene ring, analogous to a benzyl (B1604629) carbocation, while attack at the 3-position is stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com For many electrophilic substitutions, such as nitration, the 2-position is the preferred site of reaction in simple benzofurans. stackexchange.com

However, in 2-(hydroxymethyl)benzofuran-7-ol, the substitution pattern is overwhelmingly controlled by the powerful activating effect of the phenolic hydroxyl group at C-7. This -OH group is a strong ortho-, para-director, significantly increasing the electron density on the benzene portion of the nucleus. Consequently, electrophilic aromatic substitution is expected to occur preferentially at the positions ortho (C-6) and para (C-4) to the C-7 hydroxyl group. The primary alcohol at C-2 has a minor deactivating inductive effect and provides steric hindrance, further disfavoring attack on the furan ring at the C-3 position.

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Introduction of bromine or chlorine, directed to the C-4 and C-6 positions. The addition of halogens to the benzofuran ring has been shown to be a viable synthetic strategy. nih.gov

Nitration: Introduction of a nitro group, typically using nitric acid and a catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, and would also be directed by the C-7 hydroxyl group. researchgate.net

Formylation: Introduction of an aldehyde group, for which various methods exist. rsc.org

The electron-rich benzofuran ring system is inherently resistant to direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it, which are absent in this compound.

The primary pathway for introducing substituents via a nucleophilic-type reaction on the benzofuran core often involves initial metallation. researchgate.net For instance, treatment of unsubstituted benzofuran with a strong base like n-butyllithium (n-BuLi) regioselectively deprotonates the C-2 position, creating a potent nucleophile that can react with various electrophiles. researchgate.net However, since the C-2 position in this compound is already substituted, this specific pathway is blocked. Nucleophilic reactions on this molecule are therefore dominated by the reactivity of its hydroxyl functional groups.

Chemical Transformations Involving the Phenolic Hydroxyl Group at C-7

The phenolic hydroxyl group at C-7 is a highly versatile functional handle. Its presence is known to be a critical determinant of the chemical and biological properties of benzofuran derivatives. nih.gov

The key reactions involving this group are:

Acidity and Salt Formation: As a phenol (B47542), the C-7 hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form a sodium phenoxide. This phenoxide is a potent nucleophile.

Etherification (Williamson Ether Synthesis): The corresponding phenoxide can react with alkyl halides or other alkylating agents to form ethers. This is a standard method for modifying phenolic hydroxyl groups.

Esterification: The phenolic hydroxyl can react with carboxylic acids or, more readily, with acid chlorides or anhydrides in the presence of a base to form phenyl esters.

Directing Group for Electrophilic Substitution: As detailed in section 3.1.1, this group's primary role in ring transformations is to activate and direct incoming electrophiles to the C-4 and C-6 positions.

Reactions of the Primary Alcohol Functionality at C-2

The hydroxymethyl group at the C-2 position behaves as a typical primary alcohol, undergoing a variety of well-established transformations such as oxidation, esterification, and etherification. libretexts.org

The oxidation of the C-2 primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.orgyoutube.com This is one of the most important transformations for alcohols. libretexts.org

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage (2-formylbenzofuran-7-ol), mild and selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid (7-hydroxybenzofuran-2-carboxylic acid). Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), and Jones reagent. youtube.com

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 7-Hydroxybenzofuran-2-carbaldehyde | Mild Oxidation |

| Dess-Martin Periodinane (DMP) | 7-Hydroxybenzofuran-2-carbaldehyde | Mild Oxidation |

| Potassium Permanganate (KMnO₄) | 7-Hydroxybenzofuran-2-carboxylic acid | Strong Oxidation |

| Chromic Acid (H₂CrO₄) | 7-Hydroxybenzofuran-2-carboxylic acid | Strong Oxidation |

The primary alcohol at C-2 can be readily converted into esters and ethers.

Esterification: This reaction involves forming an ester by reacting the alcohol with a carboxylic acid or its derivative.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) yields the corresponding ester. This is a reversible equilibrium-driven process. numberanalytics.com

Acylation: A more efficient, non-reversible method involves reacting the alcohol with an acid chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The formation of an ether linkage at the C-2 position can be achieved through methods like the Williamson ether synthesis. This involves first converting the alcohol to its conjugate base (an alkoxide) with a strong base (e.g., NaH), followed by reaction with an alkyl halide. Catalytic methods for the intermolecular dehydration of alcohols can also be employed to form ethers. rsc.org

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

Derivatization Strategies for Structural Diversification of this compound

The structural framework of this compound offers two primary sites for chemical modification: the primary alcohol of the 2-(hydroxymethyl) group and the phenolic 7-hydroxyl group. These functional groups provide versatile handles for a range of derivatization reactions, enabling the synthesis of a diverse library of analogues for various research applications. The reactivity of each site can be selectively addressed through careful selection of reagents and reaction conditions.

Modification of the 2-(Hydroxymethyl) Group

The hydroxymethyl substituent at the C2 position is analogous to a benzylic alcohol, rendering it amenable to oxidation, esterification, and conversion into a leaving group for nucleophilic substitution reactions.

Oxidation to Carbonyl Derivatives

The primary alcohol can be selectively oxidized to afford either the corresponding aldehyde, 7-hydroxybenzofuran-2-carbaldehyde, or the carboxylic acid, 7-hydroxybenzofuran-2-carboxylic acid. The choice of oxidant and the control of reaction conditions are critical to achieving the desired oxidation state.

To Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), or Dess-Martin periodinane (DMP) are commonly employed for this type of transformation. Another effective method involves the use of o-iodoxybenzoic acid (IBX). organic-chemistry.org

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically convert the primary alcohol directly to the carboxylic acid.

These transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Product |

| Alcohol to Aldehyde | MnO₂, CH₂Cl₂, rt | 7-hydroxybenzofuran-2-carbaldehyde |

| Alcohol to Aldehyde | IBX, DMSO, rt | 7-hydroxybenzofuran-2-carbaldehyde |

| Alcohol to Carboxylic Acid | KMnO₄, H₂O/acetone, reflux | 7-hydroxybenzofuran-2-carboxylic acid |

Esterification

Standard esterification procedures can be applied to the 2-(hydroxymethyl) group. Reaction with an acyl chloride or a carboxylic anhydride, typically in the presence of a base such as pyridine or triethylamine, yields the corresponding ester. This strategy allows for the introduction of a wide variety of acyl groups.

| Acylating Agent | Base / Catalyst | Product Class |

| Acyl Chloride (R-COCl) | Pyridine or Et₃N | 2-(Acyloxymethyl)benzofuran-7-ol |

| Carboxylic Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.) | 2-(Acyloxymethyl)benzofuran-7-ol |

| Carboxylic Acid (R-COOH) | DCC/DMAP or EDC/DMAP | 2-(Acyloxymethyl)benzofuran-7-ol |

Palladium-Catalyzed Nucleophilic Substitution via Acetate (B1210297) Intermediate

A highly versatile method for the functionalization of the 2-(hydroxymethyl) group involves its conversion to a good leaving group, followed by a palladium-catalyzed nucleophilic substitution. Research has shown that benzofuran-2-ylmethyl acetates are excellent substrates for Tsuji-Trost type reactions. unicatt.itnih.govresearchgate.net This two-step sequence first involves the acetylation of the alcohol to form 2-(acetoxymethyl)benzofuran-7-ol. This intermediate can then undergo a Pd-catalyzed reaction with a wide array of soft nucleophiles.

This protocol is particularly powerful as it allows for the formation of C-N, C-S, C-O, and C-C bonds at the benzylic-like position. nih.gov The success and efficiency of the substitution are highly dependent on the choice of the palladium catalyst and ligand system. Studies on related benzofuran-2-ylmethyl acetates have shown that a Pd₂(dba)₃/dppf system is effective for nitrogen nucleophiles, while a [Pd(η³-C₃H₅)Cl]₂/XPhos system is preferred for sulfur, oxygen, and carbon nucleophiles. unicatt.itnih.gov The substitution occurs regioselectively at the benzylic carbon of the (benzofuryl)methyl complex, without attacking the C3 position of the benzofuran ring. unicatt.it

The tables below outline the scope of this derivatization strategy based on published findings for analogous substrates. unicatt.itnih.gov

Table 3.4.1: Derivatization via Pd-Catalyzed Substitution with N-Nucleophiles (Based on reactions with benzofuran-2-ylmethyl acetates) unicatt.itnih.gov

| Nucleophile (Amine) | Catalyst System | Product Structure |

| 1-Ethylpiperazine | Pd₂(dba)₃ / dppf | 2-((4-Ethylpiperazin-1-yl)methyl)benzofuran-7-ol |

| Morpholine | Pd₂(dba)₃ / dppf | 2-(Morpholinomethyl)benzofuran-7-ol |

| Dibutylamine | Pd₂(dba)₃ / dppf | N,N-Dibutyl-1-(benzofuran-2-yl)methanamine |

| N-Methylaniline | Pd₂(dba)₃ / dppf | N-Methyl-N-(benzofuran-2-ylmethyl)aniline |

Table 3.4.2: Derivatization via Pd-Catalyzed Substitution with O, S, and C-Nucleophiles (Based on reactions with benzofuran-2-ylmethyl acetates) unicatt.itnih.gov

| Nucleophile | Catalyst System | Product Structure |

| Phenol | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 2-(Phenoxymethyl)benzofuran-7-ol |

| 4-Methoxythiophenol | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 2-(((4-Methoxyphenyl)thio)methyl)benzofuran-7-ol |

| Diethyl malonate | [Pd(η³-C₃H₅)Cl]₂ / XPhos | Diethyl 2-(benzofuran-2-ylmethyl)malonate |

Modification of the 7-Hydroxyl Group

The phenolic hydroxyl group at C7 can undergo reactions typical of phenols, such as etherification and esterification. Selective reaction at this site in the presence of the C2-hydroxymethyl group would likely require protection of the primary alcohol, for instance as a silyl (B83357) ether, to prevent competing reactions.

Etherification

The Williamson ether synthesis is a classic and reliable method for converting the phenolic hydroxyl into an ether. This involves deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a diverse range of alkyl or substituted alkyl groups at the 7-position.

Esterification

Similar to the C2-hydroxymethyl group, the C7-hydroxyl can be acylated to form a phenolic ester. The reaction conditions are analogous, typically involving an acyl chloride or anhydride in the presence of a base. The resulting aryl esters are generally stable but can be cleaved under hydrolytic conditions if desired.

Natural Occurrence and Isolation

Occurrence of Benzofuran (B130515) and Hydroxymethylated Benzofuran Derivatives in Nature

Benzofuran compounds are ubiquitous, having been isolated from higher plants, fungi, bacteria, and marine organisms. rsc.orggoogle.comrsc.org Their structural diversity is vast, ranging from simple benzofurans to complex polycyclic structures, often featuring various functional groups, including hydroxyl and hydroxymethyl moieties. researchgate.netontosight.ai

Benzofuran derivatives are widely distributed in the plant kingdom, particularly within families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. rsc.orgnih.gov Many of these natural products are classified as lignans (B1203133) or neolignans, which are characterized by the coupling of two phenylpropanoid units.

Several arylbenzofurans have been extracted from the stem bark, root bark, and leaves of various mulberry trees (Morus spp.). dtu.dk For instance, Eupomatenoids, a class of neolignans, are identified by a 2-aryl group, a 3-methyl group, and a substituent at the 5-position. rsc.org While not all are hydroxymethylated, the prevalence of oxygenated substituents in this class is high. A notable example of a plant-derived benzofuran is Psoralen, a furocoumarin found in plants like limes, lemons, and parsnips. nih.gov

A novel benzofuran compound was isolated from the plant Tephrosia purpurea, highlighting the continued discovery of new structures from botanical sources. nih.govresearchgate.net Although the specific structure was not named 2-(Hydroxymethyl)benzofuran-7-ol, its isolation underscores the potential for finding unique benzofuran derivatives in the plant kingdom.

Table 1: Examples of Plant-Derived Benzofuran Derivatives

| Compound Class/Name | Plant Source | Family | Reference |

| Benzofuran Derivatives | Ageratina adenophora | Asteraceae | nih.gov |

| Benzofuran Derivatives | Calpocalyx dinklagei | Fabaceae | nih.gov |

| Eupomatenoids (Neolignans) | Eupomatia spp. | Eupomatiaceae | rsc.org |

| Psoralen | Psoralea corylifolia, Limes, Lemons | Fabaceae, Rutaceae | nih.gov |

| Novel Benzofuran | Tephrosia purpurea | Fabaceae | nih.govresearchgate.net |

| Arylbenzofurans | Morus spp. (Mulberry) | Moraceae | dtu.dk |

Microorganisms, including fungi and bacteria, are prolific producers of secondary metabolites, among which are various benzofuran derivatives. rsc.org These compounds are often produced by symbiotic microorganisms living in association with other organisms, such as marine sponges. nih.govresearchgate.net

Fungal species, particularly from the orders Eurotiales, Pleosporales, and Hypocreales, are known to produce benzofurans. researchgate.net For example, a study on the marine sponge-associated fungus Acremonium persicinum led to the isolation of new benzopyran and meroterpene derivatives, showcasing the chemical diversity within fungal metabolites. Fungi from the genera Aspergillus and Penicillium are also noted sources. Potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt) with a benzofuran structure have been developed from leads discovered through screening. nih.govnih.gov

Bacteria, especially from the phylum Actinobacteria, are well-documented producers of bioactive compounds, including benzofurans. nih.gov A rare actinomycete, Amycolatopsis sp., isolated from a marine sponge, was found to produce a new benzofuran glycoside named amycofuran. nih.gov This discovery is significant as certain classes of compounds previously thought to be exclusive to fungi are now being found in bacteria. Furthermore, some mono-benzofuran derivatives have been shown to inhibit the growth of bacteria like Bacillus subtilis. nih.gov

Table 2: Examples of Microbial-Derived Benzofuran Derivatives

| Compound Name/Class | Microbial Source | Type | Associated Host/Source | Reference |

| Amycofuran (1) | Amycolatopsis sp. | Bacterium (Actinomycete) | Marine Sponge | nih.gov |

| 3-(Hydroxymethyl)-9-methyldibenzofuran-1,7-diol (2) | Ascomycete Super1F1-09 | Fungus (Ascomycete) | Marine Sponge (Acanthella cavernosa) | researchgate.net |

| Mono-benzofuran derivatives | Not specified | Bacterium | Not specified | nih.gov |

| Benzofuran CaNmt inhibitors | Not specified (from screening lead) | Fungus (Candida albicans) | Not applicable | nih.govnih.gov |

The marine environment, particularly marine sponges (Phylum Porifera), is a rich source of novel natural products. nih.govmdpi.com Sponges have yielded over 30% of all discovered marine natural products and are often hosts to symbiotic microorganisms that are the true producers of many of these compounds. nih.govmdpi.com

Research into marine sponge-derived fungi has revealed a high diversity of species that produce novel secondary metabolites. researchgate.net For instance, the ascomycete Super1F1-09, isolated from the Fijian marine sponge Acanthella cavernosa, produced three previously undescribed dibenzofurans, including 3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol . researchgate.net Another example is the isolation of amycofuran from the sponge-associated actinomycete Amycolatopsis sp. nih.gov

These findings underscore that the chemical diversity attributed to marine invertebrates is often the result of a complex interplay with their microbial symbionts. nih.gov

Table 3: Examples of Marine-Derived Benzofuran Derivatives

| Compound Name | Source Organism | Organism Type | Note | Reference |

| Amycofuran | Amycolatopsis sp. | Sponge-associated Bacterium | Isolated from a marine sponge | nih.gov |

| 3-(Hydroxymethyl)-9-methyldibenzofuran-1,7-diol | Ascomycete Super1F1-09 | Sponge-associated Fungus | Isolated from Acanthella cavernosa | researchgate.net |

| 3,9-Dimethyldibenzofuran-1,7-diol | Ascomycete Super1F1-09 | Sponge-associated Fungus | Isolated from Acanthella cavernosa | researchgate.net |

| 1,7-Dihydroxy-9-methyldibenzofuran-3-carboxylic acid | Ascomycete Super1F1-09 | Sponge-associated Fungus | Isolated from Acanthella cavernosa | researchgate.net |

Methodologies for the Isolation and Purification of Natural Benzofurans

The isolation and purification of benzofuran derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The general workflow begins with the extraction of the biological material (e.g., plant tissue, microbial culture) with a suitable solvent. dtu.dk

Common steps in the isolation and purification process include:

Extraction: The source material is often extracted with organic solvents like methanol, ethanol, or ethyl acetate (B1210297) to create a crude extract.

Fractionation: The crude extract is then subjected to preliminary separation, often using liquid-liquid partitioning or column chromatography with silica (B1680970) gel or other stationary phases. This step separates compounds based on their polarity.

Chromatographic Purification: Further purification is achieved using various chromatographic methods. High-Performance Liquid Chromatography (HPLC), often in reversed-phase mode (RP-HPLC), is a powerful tool for isolating pure compounds from complex fractions. Techniques like Sephadex column chromatography are also used for size-exclusion separation.

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D NMR like ¹H and ¹³C, and 2D NMR like COSY, HSQC, and HMBC) is crucial for determining the carbon-hydrogen framework. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides the exact molecular weight and elemental formula. X-ray crystallography can provide definitive proof of structure and stereochemistry if a suitable crystal can be obtained. researchgate.net

For example, the isolation of a novel benzofuran from Tephrosia purpurea involved these standard procedures to obtain the pure compound, whose structure was then confirmed via chemical synthesis. nih.govresearchgate.net Similarly, the structures of the dibenzofurans from the ascomycete Super1F1-09 were elucidated using various NMR techniques and accurate mass spectrometric analysis. researchgate.net

Biological Activities and Associated Molecular Mechanisms

Antioxidant Efficacy and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including benzofuran (B130515) derivatives, is well-documented. The efficacy of 2-(Hydroxymethyl)benzofuran-7-ol as an antioxidant is attributed to its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus breaking the cycle of oxidative damage. nih.govscholarena.com The phenolic hydroxyl group at the 7-position is the primary site for this activity.

Theoretical and experimental studies on related benzofuran structures suggest two primary mechanisms for free radical scavenging. rsc.orgrsc.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring. nih.gov The HAT mechanism is often favored in the gaseous phase and non-polar solvents. scholarena.comrsc.org The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in this process; a lower BDE indicates a higher propensity for hydrogen donation. scholarena.comrsc.org

Sequential Proton Loss–Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. It involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical. rsc.orgrsc.org The antioxidant activity via SPLET is governed by the proton affinity (PA) and electron transfer enthalpy (ETE). scholarena.com

The transformation from a chroman skeleton, found in antioxidants like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Lignans (B1203133) containing catechol (3,4-dihydroxyphenyl) moieties, which share structural similarities with the hydroxylated benzofuran ring, have demonstrated the highest radical scavenging capacity in some studies. rsc.org

Table 1: Proposed Free Radical Scavenging Mechanisms

| Mechanism | Description | Influencing Factors |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. | Bond Dissociation Enthalpy (BDE), Solvent Polarity (favored in non-polar media). scholarena.comrsc.org |

| Sequential Proton Loss–Electron Transfer (SPLET) | Initial deprotonation of the phenolic -OH group followed by electron transfer from the resulting anion to a free radical. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE), Solvent Polarity (favored in polar media). rsc.orgrsc.org |

Antimicrobial Properties: Actions against Bacterial and Fungal Pathogens

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial activities, encompassing both antibacterial and antifungal properties. nih.govdovepress.com This activity is highly dependent on the specific substitutions on the benzofuran core.

Research on various benzofuran derivatives has demonstrated inhibitory effects against a range of pathogenic microbes. While data specific to this compound is limited, studies on analogous compounds provide insight into its potential efficacy. For instance, certain synthetic benzofuran derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov Similarly, antifungal activity against pathogens like Candida albicans has been observed, with some compounds showing efficacy comparable or superior to reference drugs like 5-fluorocytosine. nih.gov However, it is noteworthy that not all benzofuran derivatives exhibit antimicrobial effects; one study reported a series of derivatives that were inactive against S. aureus. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values reported for various benzofuran derivatives against key pathogens, illustrating the potential antimicrobial spectrum of this class of compounds.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Type | Target Microbe | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Benzofuran-Barbitone Hybrids | S. aureus, E. coli | 11.38-199.10 mmol/L | nih.gov |

| 2-Bisaminomethylatedaurone Benzofurans | S. aureus, E. coli | 25 µg/mL | nih.gov |

The molecular mechanisms underlying the antimicrobial action of benzofurans are diverse. One proposed target is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Inhibition of this enzyme would effectively halt bacterial proliferation. For antifungal activity, the precise targets are less clear, but it is suggested that an unsubstituted benzofuran ring may contribute to efficacy. nih.gov Other proposed mechanisms include the disruption of biofilm formation, which is a critical virulence factor for many pathogens, including S. aureus and E. coli. This antibiofilm action may be linked to the generation of reactive oxygen species (ROS) within the microbial cells. nih.gov For C. albicans, some furan-containing compounds have been shown to impede virulence traits such as hyphal growth, initial attachment, and intercellular adhesion. nih.gov

Anti-inflammatory Effects and Related Enzyme Inhibition

The anti-inflammatory properties of benzofuran derivatives are a significant area of research. mdpi.com These compounds can modulate inflammatory responses through various mechanisms, primarily by inhibiting key inflammatory pathways and enzymes.

Studies on natural and synthetic benzofurans have shown that they can significantly inhibit the production of pro-inflammatory mediators. dovepress.com In cellular models using lipopolysaccharide (LPS)-stimulated macrophages, benzofuran derivatives have been found to suppress the release of nitric oxide (NO), a key signaling molecule in inflammation. dovepress.commdpi.com

The anti-inflammatory effects are often mediated through the downregulation of major inflammatory signaling pathways:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is central to the inflammatory response. Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in this pathway, such as IKKα/IKKβ and p65, thereby preventing the expression of downstream inflammatory genes. mdpi.com

MAPK (Mitogen-activated Protein Kinase) Pathway: Benzofurans can also suppress the phosphorylation of proteins in the MAPK pathway, including ERK, JNK, and p38. mdpi.com

By inhibiting these pathways, benzofuran derivatives effectively reduce the secretion of several pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2). dovepress.commdpi.comnih.gov

A primary mechanism for the anti-inflammatory action of benzofurans is the direct inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Many benzofuran derivatives have been identified as potent and selective inhibitors of COX-2. nih.govnih.gov By inhibiting COX-2, these compounds can significantly reduce the production of PGE2, thereby alleviating inflammation. nih.govnih.gov The benzofuran moiety is considered an isostere of indole, a structure found in many anti-inflammatory drugs, which may explain its affinity for COX-2. nih.gov

Table 3: Anti-inflammatory Mechanisms of Benzofuran Derivatives

| Target | Effect of Inhibition | Reference |

|---|---|---|

| COX-2 Enzyme | Decreased production of Prostaglandin E2 (PGE2). | nih.govnih.govnih.gov |

| 5-Lipoxygenase Enzyme | Proposed decrease in leukotriene production. | dovepress.comresearchgate.net |

| NF-κB Pathway | Downregulation of pro-inflammatory genes and mediators (NO, TNF-α, IL-6). | mdpi.com |

| MAPK Pathway | Suppression of key signaling proteins (ERK, JNK, p38). | mdpi.com |

Anticancer Potential and Mechanisms of Cytotoxicity

Benzofuran and its derivatives have demonstrated notable anticancer activity through various mechanisms, including the induction of programmed cell death (apoptosis), interference with cancer cell growth and proliferation, and interaction with specific molecular targets crucial for tumor survival and progression. mdpi.comrsc.orgnih.gov

Induction of Apoptosis in Cancer Cell Lines

The ability to induce apoptosis in cancer cells is a key characteristic of many effective anticancer agents. Several benzofuran derivatives have been shown to trigger this process. For instance, a novel benzofuran lignan (B3055560) derivative, ERJT-12, was found to inhibit the proliferation of various cancer cell lines, including those resistant to multiple drugs. nih.gov Treatment of MCF-7 breast cancer cells with ERJT-12 led to a significant arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis. nih.gov This was accompanied by the increased activity of caspases-3/7 and -6, key executioner enzymes in the apoptotic cascade. nih.gov

Similarly, a synthetic benzofuran lignan derivative known as Benfur has been shown to induce apoptosis in p53-positive cancer cells. nih.gov The activation of caspase-3, a critical step in apoptosis, was observed in these cells following treatment with Benfur. nih.gov Furthermore, a benzofuran-isatin conjugate, specifically 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), has demonstrated pro-apoptotic effects in colorectal cancer cell lines. nih.gov Its mechanism involves the upregulation of the tumor suppressor p53 and the modulation of key apoptotic proteins, including the downregulation of the anti-apoptotic Bcl-xl and the upregulation of the pro-apoptotic Bax and cytochrome c. nih.gov This suggests the involvement of the mitochondria-dependent apoptosis pathway. nih.gov

Interference with Cell Proliferation and Growth Pathways

In addition to inducing apoptosis, benzofuran derivatives can also impede cancer cell proliferation by interfering with the cell cycle. The benzofuran lignan derivative ERJT-12, for example, causes a marked arrest of MCF-7 cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a crucial precursor to the observed apoptosis. nih.gov

Another synthetic derivative of benzofuran lignan, Benfur, has also been found to induce a G2/M arrest in a dose- and time-dependent manner in Jurkat T-cells. nih.gov This effect was associated with an increase in the levels of p21, p27, and cyclin B, which are important regulators of the cell cycle. nih.gov Ailanthoidol, a naturally occurring benzofuran derivative, has been shown to induce G1 arrest in Huh7 hepatoma cells and reduce the expression of cyclin D1 and CDK2. nih.gov

The benzofuran-isatin conjugate, Compound 5a, has also been shown to inhibit the viability, migration, and invasion of colorectal cancer cells in a dose-dependent manner. nih.gov It also inhibits the colony-forming ability of these cells and can reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov Furthermore, this compound was found to arrest the cell cycle at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. nih.gov

Interactions with Specific Molecular Targets (e.g., STAT3, NF-κB, Microtubules)

The anticancer effects of benzofuran derivatives are often linked to their ability to interact with specific molecular targets that are dysregulated in cancer.

STAT3: Signal transducer and activator of transcription 3 (STAT3) is a protein that is often overactive in many cancers, promoting tumor growth and survival. A series of 2-acetyl-7-phenylamino benzofuran derivatives have been identified as STAT3 inhibitors. nih.gov One compound, C6, was particularly potent against MDA-MB-468 breast cancer cells and was shown to inhibit the activation of STAT3 without affecting the related STAT1 protein. nih.gov Molecular modeling has suggested how this compound binds to the SH2 domain of STAT3, a critical region for its activation. nih.gov

NF-κB: Nuclear factor-kappa B (NF-κB) is another transcription factor that plays a key role in inflammation and cancer. The synthetic benzofuran lignan derivative, Benfur, has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells. nih.gov While this inhibition contributes to its cell death-inducing effects, the primary mechanism appears to be p53-dependent. nih.gov Lignan-inspired benzofurans have also been investigated for their NF-κB inhibitory activity, with studies indicating that the substitution pattern on the benzofuran core significantly influences their potency. nih.gov

Microtubules: Microtubules are essential components of the cell's cytoskeleton and are a well-established target for anticancer drugs. Certain novel benzo[b]furan derivatives have been identified as having anti-microtubule activity. eurekaselect.comresearchgate.net These compounds were found to inhibit the polymerization of tubulin, the protein that forms microtubules, leading to a decrease in cellular microtubules and arresting cells in the G2/M phase of the cell cycle. eurekaselect.comresearchgate.net Molecular docking studies suggest that these benzofurans bind to the colchicine (B1669291) binding site on tubulin. eurekaselect.comresearchgate.net

Other Biological Activities Exhibited by Benzofuran Derivatives

Beyond their anticancer potential, benzofuran derivatives have been explored for other therapeutic applications, including the treatment of malaria and diabetes.

Antimalarial Activity

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. Benzofuran derivatives have shown promise in this area. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones have been screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Specifically, 5-nitrothiophene derivatives demonstrated potent activity against the drug-sensitive 3D7 strain. nih.gov Some of these compounds were also found to inhibit the formation of β-hematin, a crucial process for the parasite's survival. nih.gov

Furthermore, benzopyrano(4,3-b)benzopyran derivatives, which contain a benzofuran-like core structure, have exhibited highly potent antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov These compounds were shown to inhibit parasite growth at nanomolar concentrations by blocking their development at the ring and early trophozoite stages. nih.gov

Alpha-Glucosidase and Protein Tyrosine Phosphatase Inhibition

Alpha-Glucosidase Inhibition: Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported the synthesis and evaluation of benzofuran derivatives as α-glucosidase inhibitors. nih.govtandfonline.comresearchgate.netresearchgate.netnih.gov A series of 2-acylbenzofurans were identified as potent inhibitors with hypoglycemic activity exceeding that of the reference drug acarbose. nih.gov Similarly, novel benzofuran-pyridazine derivatives have shown remarkable inhibitory potential against the α-glucosidase enzyme. tandfonline.com Hydroxylated 2-phenylbenzofurans have also been investigated and found to be significantly more active than acarbose. nih.gov

Protein Tyrosine Phosphatase Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is another important target in the treatment of type 2 diabetes and obesity, as it is a negative regulator of the insulin (B600854) signaling pathway. nih.govresearchgate.netresearchgate.net A variety of benzofuran derivatives, including hydroxy benzofuran methyl ketones and their dimers, as well as furanochalcones and flavones, have been evaluated as PTP1B inhibitors and have displayed good inhibitory activity. nih.govresearchgate.net Novel benzofuran isoxazolines have also been synthesized and shown to have significant PTP1B inhibitory activity. nih.gov

Data Tables

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | Molecular Mechanism(s) |

| ERJT-12 | MCF-7, various others | Inhibition of proliferation, G2/M phase arrest, apoptosis | Increased activity of caspases-3/7 and -6 |

| Benfur | Jurkat T-cells (p53-positive) | Apoptosis, G2/M phase arrest | Caspase-3 activation, p53-dependent pathway, NF-κB inhibition |

| Compound 5a | HT29, SW620 (colorectal) | Inhibition of viability, migration, and invasion; apoptosis | Upregulation of p53, modulation of Bcl-xl and Bax |

| Ailanthoidol | Huh7 (hepatoma) | G1 arrest, decreased cell viability | Reduction in cyclin D1 and CDK2 expression |

| Compound C6 | MDA-MB-468 (breast) | Potent anti-proliferative activity | Inhibition of STAT3 activation |

| Novel Benzo[b]furans | K562, HL-60, MOLT-4 (leukemia) | G2/M phase arrest, apoptosis | Inhibition of tubulin polymerization |

Table 2: Other Biological Activities of Benzofuran Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | Plasmodium falciparum | Antimalarial | Potent activity against drug-sensitive strains, inhibition of β-hematin formation |

| Benzopyrano(4,3-b)benzopyrans | Plasmodium falciparum | Antimalarial | Highly potent activity against drug-sensitive and -resistant strains |

| 2-Acylbenzofurans | Alpha-glucosidase | Antidiabetic | Potent inhibition, hypoglycemic activity superior to acarbose |

| Benzofuran-pyridazines | Alpha-glucosidase | Antidiabetic | Remarkable inhibitory potential |

| Hydroxy benzofuran methyl ketones | Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | Good inhibitory activity |

| Benzofuran isoxazolines | Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | Significant inhibitory activity |

Despite a comprehensive search of available scientific literature, no specific research findings or data regarding the antiviral properties of the chemical compound this compound were identified.

Extensive searches were conducted to locate studies detailing the in vitro or in vivo antiviral activity of this particular molecule, as well as any investigations into its potential molecular mechanisms of action against viral pathogens. These searches yielded no results directly pertaining to this compound.

While research into the broader class of benzofuran derivatives has revealed antiviral activity in some compounds, this information is not directly applicable to the specific chemical structure of this compound. The biological activities of chemical compounds are highly specific to their unique structures, and therefore, data from related but distinct molecules cannot be extrapolated.

Consequently, the section on the "," specifically subsection "5.5.3. Antiviral Properties," cannot be completed at this time due to the absence of relevant scientific data for this compound. Further research would be required to determine if this compound possesses any antiviral capabilities.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Position on the Benzofuran (B130515) Scaffold

The biological profile of a benzofuran derivative is highly dependent on the placement of various functional groups on its bicyclic ring system. nih.gov The introduction of substituents at specific positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The C-2 position of the benzofuran ring is a key site for molecular modification and significantly impacts biological activity. medcraveonline.comnih.gov SAR studies have consistently shown that substitutions at this position are critical for the cytotoxic and antimicrobial properties of benzofuran derivatives. nih.govrsc.orgmdpi.com While a variety of groups at C-2 have been explored, the hydroxymethyl group (-CH₂OH) is a notable feature in several biologically active natural and synthetic compounds. researchgate.net

For instance, in the related furan (B31954) series, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for biological activity, indicating the importance of the hydroxymethyl moiety. researchgate.net In benzofurans, while direct comparisons are often part of broader studies, the presence of a C-2 hydroxymethyl group is a feature of neolignans that exhibit a range of activities, including anticancer and antiviral effects. medcraveonline.com The polarity and hydrogen-bonding capability of the hydroxymethyl group can facilitate interactions with biological targets. However, its conversion to other functionalities, such as an ester or an aldehyde, has also been shown to be a viable strategy for enhancing cytotoxic activity. nih.govrsc.org For example, the (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)acryl aldehyde demonstrated exceptional inhibitory activity against human cancer cell lines. researchgate.net

The hydroxyl group (-OH) at the C-7 position of the benzofuran scaffold plays a significant role in conferring specific biological activities. Its position on the benzene (B151609) portion of the ring system influences the electronic properties and potential for hydrogen bonding, which can be crucial for target recognition and binding.

Research on a series of benzofuro[3,2-b]pyridin-7-ols, which share the C-7 hydroxyl feature, revealed that this specific functional group is critical for their activity as selective topoisomerase IIα inhibitors. researchgate.net Topoisomerases are vital enzymes in DNA replication and are important targets for anticancer drugs. researchgate.net The presence of the C-7 hydroxyl group was a key structural requirement for achieving potent and selective inhibition of this specific enzyme isoform. researchgate.netresearchgate.net This highlights the strategic importance of this substituent in directing the molecule's mechanism of action towards a particular biological target.

Beyond the C-2 and C-7 positions, modifications at other points on the benzofuran ring, such as C-3, C-5, and C-6, are also instrumental in modulating biological activity.

C-3 Position: The C-3 position is another critical site for substitution. Attaching aryl groups at C-3 via a methanone (B1245722) linker has been shown to produce compounds with antibacterial activity. nih.gov The nature of substituents on these aryl rings, particularly hydroxyl groups, can fine-tune this activity. nih.gov Furthermore, the introduction of a halogen atom at the C-3 position is a significant determinant of the compound's biological effect. nih.govmdpi.com

C-5 Position: Substitutions at the C-5 position are closely linked to the antibacterial activity of benzofurans. nih.govrsc.org The introduction of halogens, such as bromine, at this position has been found to yield compounds with excellent activity against various bacterial strains. rsc.org Other groups like hydroxyl and amino groups at C-5 also contribute to the antibacterial profile of the scaffold. rsc.org

C-6 Position: The C-6 position is particularly important for antibacterial action. SAR studies have indicated that the presence of a hydroxyl group at C-6 is essential for the antibacterial properties of certain benzofuran derivatives. rsc.org In other series, placing a methoxy (B1213986) group at C-6, in conjunction with a methyl group at C-3, resulted in a potent inhibitor of tubulin polymerization, highlighting the cooperative effect of substitutions at different positions. mdpi.com

| Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| C-2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | nih.govmdpi.com |

| C-2 | Hydroxymethyl Group | Feature in bioactive neolignans (antiviral, anticancer) | medcraveonline.comresearchgate.net |

| C-3 | Aryl methanone | Antibacterial | nih.gov |

| C-3 | Halogen | Critical determinant of cytotoxic activity | nih.govmdpi.com |

| C-5 | Halogen, Hydroxyl, Amino | Related to antibacterial activity | rsc.orgrsc.org |

| C-6 | Hydroxyl Group | Essential for antibacterial activity | rsc.org |

| C-7 | Hydroxyl Group | Crucial for selective Topoisomerase IIα inhibition | researchgate.net |

Rational Design Principles for Optimizing Biological Activity

Rational drug design leverages the understanding of a molecule's SAR to create new compounds with improved therapeutic characteristics. For benzofuran derivatives, this involves the strategic modification of the scaffold to enhance potency, increase selectivity, and improve pharmacokinetic profiles. nih.govnih.gov A key principle is molecular hybridization, where the benzofuran core is combined with other known pharmacologically active scaffolds, such as pyrazole (B372694) or triazole, to create hybrid molecules with potentially synergistic or novel activities. researchgate.net

Computational methods are indispensable in modern rational design. researchgate.net By analyzing the interactions between a series of active compounds and their biological target, researchers can identify the key structural features required for activity. This information guides the design of new derivatives with optimized properties. For example, if SAR studies indicate that a halogen at the C-5 position is beneficial for activity, new analogues can be synthesized with different halogens (F, Cl, Br, I) to find the optimal substitution. nih.gov Similarly, understanding that a phenolic hydroxyl group is crucial for a specific activity allows designers to retain this feature while modifying other parts of the molecule to reduce toxicity or improve solubility. mdpi.com

Pharmacophore Development and Ligand-Target Interaction Analysis

Pharmacophore modeling is a powerful computational tool in rational drug design. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target and elicit a response. researchgate.net

These models can be developed in two main ways:

Ligand-Based: When the 3D structure of the target is unknown, a pharmacophore model can be generated by aligning a set of active molecules and extracting their common chemical features. mdpi.comnih.gov This model represents a hypothesis of the necessary features for bioactivity and can be used to screen large databases for new, structurally diverse molecules that fit the model. nih.govfrontiersin.org

Structure-Based: If the 3D structure of the ligand-target complex is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. researchgate.net This approach generally yields more accurate models. researchgate.net

For benzofuran derivatives, pharmacophore models and ligand-target interaction analyses, such as molecular docking, are used to understand how they bind to their targets. nih.gov Molecular docking studies can predict the preferred orientation of a benzofuran derivative within the binding pocket of a target protein, such as an enzyme or receptor. nih.gov This analysis reveals crucial interactions, like hydrogen bonds formed by hydroxyl groups or hydrophobic interactions involving the benzofuran rings, which are key to the compound's biological activity. nih.gov These insights are invaluable for the rational design of the next generation of benzofuran-based therapeutic agents. researchgate.net

Pre Clinical Investigations and Lead Optimization Strategies

In Vitro Pharmacological Profiling and Assay Development

Despite a thorough search of scientific literature and chemical databases, no specific in vitro pharmacological studies have been published for 2-(Hydroxymethyl)benzofuran-7-ol. The following subsections reflect this absence of available data.

Cell-Based Assays for Efficacy and Selectivity Assessment

There are no publicly available research articles or reports detailing the use of cell-based assays to determine the efficacy or selectivity of this compound. Consequently, no data on its potential cellular effects or target specificity can be provided.

Enzyme Inhibition Assays for Target Engagement

No studies have been published that investigate the ability of this compound to inhibit specific enzymes. As such, there is no information regarding its potential enzymatic targets or its potency as an inhibitor.

Receptor Binding Studies to Elucidate Molecular Interactions

There is no available data from receptor binding assays for this compound. Therefore, its affinity for any specific biological receptors and the molecular interactions that would govern such binding remain uncharacterized.

In Vivo Efficacy Studies in Relevant Animal Models

Consistent with the lack of in vitro data, no in vivo studies involving this compound have been found in the public domain. This indicates a significant gap in the understanding of this compound's potential biological effects in a whole-organism context.

Selection of Appropriate Disease Models for Therapeutic Evaluation

Due to the absence of any preliminary in vitro or in vivo data suggesting a therapeutic potential, no relevant animal models for disease have been established or proposed for the evaluation of this compound.

Evaluation of Pharmacodynamic Responses

No research has been conducted to evaluate the pharmacodynamic responses to this compound in any animal model. The dose-response relationship, time course of effect, and mechanism of action in vivo are entirely unknown.

General Strategies for Lead Optimization of Benzofuran-Based Compounds

Fragment-Based Drug Discovery (FBDD) Approaches in Benzofuran (B130515) Research

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for developing novel drug candidates, starting with small molecular fragments (typically under 300 Da). nih.govbiosolveit.defrontiersin.org This approach offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often yielding lead compounds with better physicochemical properties. nih.govbiosolveit.de

In the context of benzofuran research, FBDD begins by screening a library of these small fragments to identify those that bind, albeit weakly, to a biological target. nih.govnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in identifying these initial hits and characterizing their binding modes. nih.govmdpi.com

Once a benzofuran fragment hit is identified, the subsequent step involves its elaboration into a more potent, drug-like molecule. biosolveit.demdpi.com This can be achieved through several strategies:

Fragment Growing: This involves adding substituents to the fragment to explore and occupy adjacent binding pockets on the target protein, thereby increasing affinity and potency. biosolveit.de

Fragment Linking: If two or more fragments are found to bind to distinct, nearby sites on the target, they can be connected by a chemical linker to create a single, more potent molecule. biosolveit.de

Fragment Merging: This strategy involves combining the structural features of overlapping fragments into a single, optimized molecule. frontiersin.org

A notable example of FBDD in benzofuran research is the development of inhibitors for the Escherichia coli enzyme DsbA, a key factor in bacterial virulence. nih.govmdpi.com A fragment-based screen identified 2-(6-bromobenzofuran-3-yl)acetic acid as a weak binder. nih.govmdpi.com Through systematic chemical elaboration of this benzofuran scaffold, researchers were able to significantly improve binding affinity, demonstrating the potential of this approach to generate novel classes of inhibitors. nih.govmdpi.com

| FBDD Strategy | Description | Application in Benzofuran Research |

| Fragment Growing | Adding chemical groups to a bound fragment to access additional binding interactions. biosolveit.de | Elaboration of a benzofuran hit to probe deeper into a target's binding groove. latrobe.edu.au |

| Fragment Linking | Connecting two different fragments that bind to adjacent sites on a target. biosolveit.de | Potential for combining benzofuran fragments with other moieties for synergistic binding. |

| Fragment Merging | Combining the features of multiple, overlapping fragments into a single molecule. frontiersin.org | Designing novel benzofuran derivatives based on the binding modes of several initial hits. |

Targeted Structural Modifications to Enhance Efficacy and Selectivity

The modification of the benzofuran scaffold is a key strategy to enhance the efficacy and selectivity of potential drug candidates. mdpi.comnih.gov Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are fundamental to this process. mdpi.comnih.gov

Key areas for structural modification on the benzofuran ring include:

Substitution at the C-2 Position: SAR studies have frequently highlighted the C-2 position as crucial for the biological activity of benzofuran derivatives. mdpi.comnih.gov The introduction of ester or various heterocyclic rings at this position has been shown to be critical for cytotoxic activity against cancer cells. mdpi.comnih.gov

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring can significantly increase anticancer activity. nih.gov The position of the halogen is a critical determinant of its biological effect. mdpi.com

Hybridization with Other Scaffolds: Fusing the benzofuran ring with other pharmacologically active scaffolds, such as quinazolinone, imidazole, chalcone, or triazole, has led to the development of potent hybrid molecules with enhanced cytotoxic properties. nih.gov This approach aims to combine the beneficial properties of each scaffold into a single molecule with a desirable drug-like profile. nih.gov

Modifications at Other Positions: Substitutions at various other positions on the benzofuran ring, such as the C-3, C-5, C-6, and C-7 positions, have also been explored to modulate activity. For instance, studies have shown that the placement of methoxy (B1213986) groups at the C-6 position can lead to higher potency compared to the C-7 position in certain series of anticancer compounds. nih.gov

These targeted modifications are guided by an iterative process of design, synthesis, and biological testing to systematically improve the desired therapeutic properties while minimizing off-target effects. danaher.compatsnap.com

| Modification Strategy | Target Position(s) | Impact on Activity | Example |

| Heterocyclic Substitution | C-2 | Crucial for cytotoxic activity. mdpi.comnih.gov | Introduction of an ester or heterocyclic ring at C-2. mdpi.com |

| Halogenation | Benzofuran Ring | Significant increase in anticancer activity. nih.gov | Addition of bromine, chlorine, or fluorine atoms. nih.gov |

| Hybridization | Core Scaffold | Creation of molecules with desirable drug-like profiles and cytotoxicity. nih.gov | Fusing benzofuran with quinazolinone or imidazole. nih.gov |

| Methoxy Group Placement | C-6 vs. C-7 | Higher potency observed with C-6 substitution in some cases. nih.gov | Comparison of anticancer activity in methoxy-substituted benzofurans. nih.gov |

Molecular Design for Improved Drug-Likeness (excluding specific ADMET profiles)

Key considerations in designing drug-like benzofuran derivatives include:

Lipophilicity: The lipophilicity, or fat-solubility, of a compound is a critical parameter. nih.govacs.org For some series of benzofuran analogs, a direct correlation has been found between their lipophilicity and their biological activity. nih.govacs.org However, excessive lipophilicity can lead to poor solubility and other undesirable properties. The amiodarone (B1667116) molecule, for instance, contains a benzofuran ring that contributes to its high lipid solubility. taylorandfrancis.com

Introduction of Polar Groups: Incorporating hydrophilic (water-loving) groups, such as those containing heteroatoms like oxygen and nitrogen, can significantly improve a compound's physicochemical properties. nih.gov For example, the addition of a piperidine (B6355638) ring to a benzofuran scaffold has been shown to enhance its properties. nih.gov The presence of a cationic hydrophilic side-chain in amiodarone renders the drug amphiphilic. taylorandfrancis.com

Molecular Simplification: While many natural products containing the benzofuran scaffold are highly complex, successful lead compounds are often smaller and simpler. acs.org A strategy of diversity-oriented synthesis can be employed to create libraries of less complex benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds that still possess favorable drug-like properties. acs.org

Bioisosteric Replacement: This medicinal chemistry technique involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's drug-like characteristics without losing its desired biological activity. patsnap.com For example, the benzofuran ring itself has been used as a bioisosteric replacement for the indanone ring in analogs of the Alzheimer's drug donepezil. acs.org

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play a significant role in predicting how structural modifications will affect a compound's drug-likeness, allowing for a more rational and efficient design process. patsnap.comtandfonline.com

| Design Principle | Strategy | Desired Outcome |

| Lipophilicity Modulation | Adjusting the balance of hydrophobic and hydrophilic groups. | Optimized biological activity and solubility. nih.govacs.org |

| Polar Group Introduction | Incorporating heteroatom-containing functional groups. | Improved physicochemical properties. nih.gov |

| Molecular Simplification | Synthesizing less complex analogs of natural products. | Enhanced drug-likeness and synthetic feasibility. acs.org |

| Bioisosteric Replacement | Swapping functional groups with similar properties. | Maintained or improved activity with better drug-like characteristics. patsnap.comacs.org |

Theoretical and Computational Studies

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(Hydroxymethyl)benzofuran-7-ol. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Detailed research findings from studies on related benzofuran (B130515) derivatives show that DFT methods, such as B3LYP and GGA-PBE, are effective in optimizing molecular geometries and predicting electronic properties. physchemres.orgacademie-sciences.fr For instance, calculations on 2-phenylbenzofuran (B156813) derivatives have demonstrated a good correlation between computed and experimental data for bond lengths and angles. physchemres.org These studies establish a reliable computational framework that can be extended to this compound.

Key parameters derived from quantum chemical calculations for a molecule like this compound would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological targets.

Atomic Charges: Population analysis methods can calculate the partial charges on each atom, offering insights into the molecule's polarity and potential for electrostatic interactions. physchemres.org

| Quantum Chemical Parameter | Significance in Drug Design |

|---|---|

| HOMO/LUMO Energies | Predicts chemical reactivity and kinetic stability. |

| HOMO-LUMO Gap | Indicates the molecule's resistance to chemical and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with a biological target. |

| Atomic Charges | Helps in understanding electrostatic interactions and hydrogen bonding potential. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can simulate its interaction with the active site of a protein or enzyme, providing insights into its potential as an inhibitor or modulator.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses, scoring them based on factors like binding energy and intermolecular interactions. dovepress.com Studies on other benzofuran derivatives have successfully used this approach to identify potential antibacterial agents and anticancer compounds. researchgate.netatmiyauni.ac.in For example, docking of benzofuran-thiazole hybrids into the active site of matrix metalloproteinase-2 (MMP-2) revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to their anticancer activity. atmiyauni.ac.in

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. nih.gov This can confirm the stability of the binding mode predicted by docking and provide more detailed information about the energetics of the interaction.

In Silico Screening and Virtual Library Design for Novel Benzofuran Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For this compound, a virtual library of novel analogues could be designed by systematically modifying its chemical structure. These modifications could include altering the substituents on the benzofuran ring or the hydroxymethyl group. This library of virtual compounds can then be screened against a specific biological target using molecular docking and other computational filters.

Pharmacophore modeling is another key aspect of in silico screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By creating a pharmacophore model based on known active compounds, it is possible to screen large databases for novel molecules that fit the model. nih.gov

Application of Machine Learning and Artificial Intelligence in Benzofuran Drug Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.gov These technologies can be applied to the design of novel benzofuran-based drugs in several ways.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com ML algorithms, such as random forests and support vector machines, can be trained on a dataset of benzofuran derivatives with known activities to develop predictive QSAR models. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues of this compound.

Future Research Directions and Outlook

Exploration of Undiscovered Bioactive Potential of 2-(Hydroxymethyl)benzofuran-7-ol and its Derivatives

The benzofuran (B130515) nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govtaylorandfrancis.comresearchgate.net Many benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines, while others exhibit strong efficacy against bacterial and fungal pathogens. nih.govmdpi.comnih.gov For instance, certain derivatives have been identified as potent antiproliferative agents, and others have shown promising results as antimicrobial agents against both Gram-positive and Gram-negative bacteria. taylorandfrancis.commdpi.com

Given the established therapeutic potential of the benzofuran class, a primary direction for future research is the systematic screening of this compound and its newly synthesized derivatives. The structural features of this compound, specifically the hydroxyl groups at positions C7 and on the C2-methyl substituent, provide sites for potential hydrogen bonding interactions with biological targets and for further chemical modification to create a library of derivatives.

Future research should involve:

Broad-Spectrum Bioactivity Screening: Testing the parent compound and its derivatives against a wide panel of cancer cell lines, pathogenic bacteria (including resistant strains), fungi, and viruses.

Target-Based Screening: Evaluating the compounds against specific enzymes and receptors known to be modulated by other benzofuran derivatives, such as tubulin, protein kinases, and DNA gyrase B. mdpi.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues by modifying the hydroxymethyl and phenol (B47542) moieties to understand how structural changes impact biological activity, which is crucial for optimizing lead compounds. nih.gov

| Benzofuran Derivative Class | Reported Biological Activity | Reference(s) |

| 2-Aroylbenzofurans | Anticancer (Tubulin Inhibition) | mdpi.com, unipd.it |

| 3-Arylbenzofurans | Antibacterial | nih.gov |

| Substituted Methoxybenzofurans | Anticancer, Potent Antiproliferative | mdpi.com |

| Benzofuran-Pyrazole Hybrids | Antimicrobial, DNA Gyrase B Inhibition | researchgate.net |

| Benzofuran Acylhydrazones | Anticancer (LSD1 Inhibition) | taylorandfrancis.com |

| General Benzofuran Derivatives | Antifungal, Anti-inflammatory, Antioxidant, Antiviral | researchgate.net, nih.gov |

Development of Novel and Sustainable Synthetic Methodologies for Benzofuran Scaffolds

The synthesis of the benzofuran core is a well-explored area of organic chemistry, yet there remains a continuous need for more efficient, versatile, and environmentally friendly methods. nih.govnih.gov Classical methods often require harsh conditions or have limited substrate scope. Recent advancements have focused on transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. acs.org

Catalytic systems involving palladium, copper, gold, and rhodium have been successfully employed for constructing the benzofuran ring through various cyclization strategies. nih.govacs.orgorganic-chemistry.org For example, palladium- and copper-cocatalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful method. nih.govacs.org Furthermore, metal-free approaches, such as those using hypervalent iodine reagents, are gaining traction as sustainable alternatives. organic-chemistry.org The development of one-pot syntheses and the use of green solvents like deep eutectic solvents represent significant progress toward environmentally benign processes. nih.gov

Future research in this area should aim to:

Adapt existing advanced catalytic methods for the efficient, high-yield synthesis of this compound and its precursors.

Develop novel synthetic routes that allow for late-stage functionalization, enabling the rapid generation of diverse derivatives for SAR studies.

Focus on sustainable methodologies that reduce waste, avoid toxic reagents, and utilize renewable starting materials, aligning with the principles of green chemistry. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Oxidative Cyclization | Palladium (Pd) Salts, Iodine (III) Reagents | Efficient cyclization of o-alkenylphenols or 2-hydroxystilbenes. | nih.gov, organic-chemistry.org |

| Sonogashira Coupling & Cyclization | Palladium (Pd) and Copper (Cu) | Coupling of terminal alkynes and iodophenols followed by cyclization. | nih.gov, acs.org, unipd.it |

| One-Pot Reactions | Copper Iodide (CuI) | Multi-component reactions in eco-friendly solvents. | nih.gov |

| Cycloisomerization | Gold (Au) Catalysts | Rearrangement of functionalized alkynes to form the benzofuran ring. | organic-chemistry.org, acs.org |

| Annulation of Aroylformates | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Metal-free approach for 2,3-disubstituted benzofurans. | researchgate.net |

Advanced Mechanistic Elucidation of Biological Activities

Should this compound or its derivatives exhibit significant biological activity, it is imperative to elucidate their mechanism of action. A deep understanding of how a compound works at the molecular level is fundamental for its development as a therapeutic agent. Many existing bioactive benzofurans are known to target specific cellular components. For example, some anticancer benzofurans function by inhibiting tubulin polymerization, which disrupts mitosis and leads to apoptosis in cancer cells. mdpi.commdpi.com Others have been found to inhibit crucial enzymes like histone deacetylases (HDACs) or Rho-associated coiled-coil containing protein kinase (ROCK). nih.govmdpi.com

Future mechanistic studies should employ a range of modern biochemical and cell biology techniques, including:

Target Identification: Using methods like affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA) to identify the direct protein targets of active compounds.

Enzymatic and Binding Assays: Quantifying the inhibitory or binding affinity of the compound to its identified target through in vitro assays.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as cell cycle arrest, induction of apoptosis, modulation of signaling pathways (e.g., PI3K/Akt), and changes in gene expression. nih.gov

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing critical insights for rational drug design.

Integration of Omics Technologies for Comprehensive Biological Understanding

The "omics" revolution provides powerful tools for obtaining a holistic view of the biological effects of a chemical compound. youtube.com Technologies such as genomics, transcriptomics (RNA-Seq), proteomics, and metabolomics can generate vast datasets that reveal changes across the entire cellular landscape in response to treatment with a compound like this compound. nih.govisotope.com

Integrating multi-omics data can:

Uncover Novel Mechanisms and Off-Target Effects: Transcriptomics and proteomics can reveal unexpected changes in gene and protein expression, pointing towards novel mechanisms of action or potential off-target effects. youtube.com

Identify Biomarkers: Omics data can help identify biomarkers that predict sensitivity or resistance to a compound, which is invaluable for personalized medicine approaches.

Construct System-Level Models: By integrating different omics layers, researchers can build network models that illustrate how the compound perturbs cellular pathways and processes, providing a comprehensive understanding of its biological impact. nih.gov

Future research should leverage these technologies to move beyond a single-target perspective and understand the global cellular response to promising benzofuran derivatives.

Collaborative Approaches in Accelerating Benzofuran-Based Drug Discovery

The path from a promising hit compound to a clinically approved drug is long, complex, and requires a multidisciplinary effort. Accelerating the discovery and development of benzofuran-based drugs, including derivatives of this compound, will depend on fostering strong collaborations. nih.govmdpi.com

These collaborations should bring together:

Academic Researchers: Experts in synthetic organic chemistry, medicinal chemistry, and basic biology to design, synthesize, and perform initial biological evaluations.

Pharmacologists and Toxicologists: To conduct in-depth preclinical studies on the efficacy, and pharmacokinetic profiles of lead compounds.

Computational Scientists: To perform in silico screening, molecular docking, and predictive modeling to guide compound design and prioritization. nih.gov

Pharmaceutical Industry Partners: To provide the resources, expertise, and infrastructure necessary for advanced preclinical and clinical development.

By combining diverse expertise and resources, such collaborative efforts can streamline the drug discovery pipeline, overcome challenges more efficiently, and ultimately hasten the translation of promising laboratory findings into new therapies. ontosight.ai

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-(hydroxymethyl)benzofuran-7-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A two-step synthesis is frequently utilized. Initial cyclization of substituted phenols (e.g., 2-methylallyloxyphenol) at elevated temperatures (200–275°C) forms the benzofuran core, followed by hydroxylation or hydroxymethylation. Reduced pressure distillation is critical for isolating intermediates like 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran . Optimizing reaction time and temperature minimizes side reactions (e.g., over-oxidation), while column chromatography (e.g., PE/CH₂Cl₂ 5:1 v/v) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm). Coupling patterns distinguish substituent positions .

- IR : Hydroxyl (3200–3600 cm⁻¹) and benzofuran C-O-C (1250–1300 cm⁻¹) stretches validate functional groups.

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key challenges in achieving regioselective hydroxylation of the benzofuran scaffold?